molecular formula C22H27N3O3 B5522445 5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone

5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone

Cat. No.: B5522445
M. Wt: 381.5 g/mol
InChI Key: LRSNQUQAMGXODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.20524173 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Selectivity Studies

  • 5-HT1A Serotonin Antagonist Properties : Research on similar compounds, such as 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has highlighted their potential as 5-HT1A serotonin antagonists. These compounds bind with high affinity to 5-HT1A receptors and have been studied for their selectivity over alpha 1-adrenergic receptors (Raghupathi et al., 1991).

Synthesis and Antibacterial Activity

  • Synthesis of Novel Derivatives for Antimicrobial Applications : The synthesis of new derivatives of piperazine compounds, including those with structures similar to 5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone, has been explored. These synthesized compounds have been screened for their antimicrobial activities, indicating potential applications in battling infections (Bektaş et al., 2010).

Radioligand Development for PET Imaging

  • Potential in Positron Emission Tomography (PET) : Research into compounds with similar structures has been conducted for the development of radioligands, such as [18F]p-MPPF, used in PET imaging to study serotonin neurotransmission. These studies involve the synthesis of specific compounds and their application in neuroimaging, demonstrating potential uses in neurological and psychiatric research (Plenevaux et al., 2000).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields like medicinal chemistry .

Properties

IUPAC Name

5-butyl-4-(2-methoxypyridine-3-carbonyl)-1-(3-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-5-9-18-14-24(17-10-6-8-16(2)13-17)20(26)15-25(18)22(27)19-11-7-12-23-21(19)28-3/h6-8,10-13,18H,4-5,9,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSNQUQAMGXODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=C(N=CC=C2)OC)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.